molecular formula C10H11Cl2NO4S B7459804 2-[(2,6-Dichlorophenyl)methylsulfonyl-methylamino]acetic acid

2-[(2,6-Dichlorophenyl)methylsulfonyl-methylamino]acetic acid

Cat. No. B7459804
M. Wt: 312.17 g/mol
InChI Key: RNQMYDXEJMRRRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,6-Dichlorophenyl)methylsulfonyl-methylamino]acetic acid, commonly known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) used to treat pain, inflammation, and fever. It is widely used in the medical field due to its effectiveness in treating a range of conditions. Diclofenac is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions.

Mechanism of Action

Diclofenac works by inhibiting the production of prostaglandins, which are responsible for causing pain, inflammation, and fever. By inhibiting the production of prostaglandins, Diclofenac is able to reduce pain and inflammation in the body.
Biochemical and Physiological Effects:
Diclofenac has been found to have a range of biochemical and physiological effects. It has been shown to reduce the production of cytokines, which are responsible for causing inflammation in the body. Diclofenac has also been found to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for producing prostaglandins.

Advantages and Limitations for Lab Experiments

Diclofenac has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. Diclofenac has also been extensively studied, making it a well-understood compound. However, it is important to note that Diclofenac has limitations in lab experiments. It has a short half-life and is rapidly metabolized, making it difficult to maintain a consistent concentration in the body.

Future Directions

There are several future directions for research on Diclofenac. One area of interest is the potential use of Diclofenac in treating cancer. Studies have shown that Diclofenac has anti-tumor properties and may be effective in treating certain types of cancer. Another area of interest is the development of new formulations of Diclofenac that have a longer half-life and are more effective at reducing pain and inflammation. Additionally, research is ongoing to better understand the mechanism of action of Diclofenac and how it can be used to treat a range of conditions.

Synthesis Methods

Diclofenac is synthesized using a multi-step process that involves the reaction of 2,6-dichloroaniline with methyl chloroformate to form 2,6-dichlorobenzyl chloroformate. The resulting compound is then reacted with methylamine to form 2-[(2,6-Dichlorophenyl)methylsulfonyl-methylamino]acetic acid.

Scientific Research Applications

Diclofenac has been extensively studied for its effectiveness in treating pain, inflammation, and fever. It is commonly used to treat conditions such as arthritis, menstrual cramps, and migraines. Diclofenac has also been studied for its potential use in treating cancer, as it has been found to have anti-tumor properties.

properties

IUPAC Name

2-[(2,6-dichlorophenyl)methylsulfonyl-methylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO4S/c1-13(5-10(14)15)18(16,17)6-7-8(11)3-2-4-9(7)12/h2-4H,5-6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNQMYDXEJMRRRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)S(=O)(=O)CC1=C(C=CC=C1Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,6-Dichlorophenyl)methylsulfonyl-methylamino]acetic acid

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